molecular formula C10H14BrN B13231999 4-(1-bromoethyl)-N,N-dimethylaniline

4-(1-bromoethyl)-N,N-dimethylaniline

Cat. No.: B13231999
M. Wt: 228.13 g/mol
InChI Key: VEJZBALCBYPHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Bromoethyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a bromoethyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-bromoethyl)-N,N-dimethylaniline typically involves the bromination of 4-ethyl-N,N-dimethylaniline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction conditions usually require a controlled temperature to prevent over-bromination and to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The bromo group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include 4-(1-hydroxyethyl)-N,N-dimethylaniline, 4-(1-cyanoethyl)-N,N-dimethylaniline, and various substituted amines.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: The major product is 4-ethyl-N,N-dimethylaniline.

Scientific Research Applications

4-(1-Bromoethyl)-N,N-dimethylaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(1-bromoethyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dimethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Bromoethyl)benzoic acid
  • 4-Bromo-N,N-dimethylaniline
  • 4-(1-Bromoethyl)phenol

Uniqueness

4-(1-Bromoethyl)-N,N-dimethylaniline is unique due to the presence of both a bromoethyl group and a dimethylamino group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of nucleophilicity and electrophilicity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

4-(1-bromoethyl)-N,N-dimethylaniline

InChI

InChI=1S/C10H14BrN/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,1-3H3

InChI Key

VEJZBALCBYPHLB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.